N-[1-(4-ethoxyphenyl)ethyl]cyclobutanecarboxamide
Übersicht
Beschreibung
N-[1-(4-ethoxyphenyl)ethyl]cyclobutanecarboxamide, commonly known as Pregabalin, is a medication used to treat neuropathic pain, epilepsy, and generalized anxiety disorder. It is a derivative of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits the activity of nerve cells in the brain. Pregabalin works by binding to the alpha-2-delta subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters and decreases the hyperexcitability of neurons.
Wirkmechanismus
Pregabalin binds to the alpha-2-delta subunit of voltage-gated calcium channels, which are located on the presynaptic terminals of neurons. This reduces the influx of calcium ions into the neuron and decreases the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide. As a result, the hyperexcitability of neurons is reduced, which leads to a decrease in pain, seizures, and anxiety.
Biochemical and Physiological Effects
Pregabalin has been shown to have several biochemical and physiological effects. It increases the levels of N-[1-(4-ethoxyphenyl)ethyl]cyclobutanecarboxamide in the brain, which enhances the inhibitory effects of this compound on neuronal activity. It also reduces the release of glutamate, which is an excitatory neurotransmitter that plays a role in pain, seizures, and anxiety. Pregabalin has been found to have a low potential for abuse and dependence and does not interact with other commonly used medications.
Vorteile Und Einschränkungen Für Laborexperimente
Pregabalin has several advantages for lab experiments. It is readily available and can be easily synthesized using standard laboratory techniques. It has a high degree of purity and stability, which makes it suitable for use in pharmacological assays. However, there are limitations to its use in lab experiments. Pregabalin has a relatively short half-life and may require frequent dosing to maintain therapeutic levels. It may also interact with other compounds in the experimental system, which could affect the results.
Zukünftige Richtungen
There are several future directions for research on pregabalin. One area of interest is the development of new formulations that can improve the pharmacokinetic properties of the drug, such as extended-release formulations that can provide sustained release of the drug over a longer period. Another area of interest is the investigation of the potential use of pregabalin in the treatment of other neurological disorders, such as migraine, neuropathic itch, and fibromyalgia. Additionally, further research is needed to elucidate the mechanisms of action of pregabalin and to identify potential targets for drug development.
Wissenschaftliche Forschungsanwendungen
Pregabalin has been extensively studied for its efficacy in treating various neurological disorders. In clinical trials, it has been shown to be effective in reducing neuropathic pain associated with diabetic neuropathy, postherpetic neuralgia, and spinal cord injury. It has also been found to be effective in reducing seizure frequency in patients with epilepsy and in treating generalized anxiety disorder.
Eigenschaften
IUPAC Name |
N-[1-(4-ethoxyphenyl)ethyl]cyclobutanecarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-3-18-14-9-7-12(8-10-14)11(2)16-15(17)13-5-4-6-13/h7-11,13H,3-6H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXLTBUDLFHTQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)C2CCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.